
班德罗夫斯基碱
描述
Bandrowski's base is a chemical compound that has been widely used in scientific research for several decades. It is a nitrogen-containing heterocyclic compound that has a unique structure and properties that make it an important tool for various applications.
科学研究应用
过敏性研究
班德罗夫斯基碱是一种公认的强致敏剂。 它经常在过敏性接触性皮炎的研究中出现,尤其与染发剂的使用有关 。该领域的研究旨在了解班德罗夫斯基碱的致敏潜力并开发更安全的化妆品。
染发剂配方
班德罗夫斯基碱在氧化染发过程中形成。 研究探索了它在永久性染发剂配方中的作用,在氧化剂如过氧化氢的存在下,它会产生颜色 。研究还着眼于最大程度地减少班德罗夫斯基碱的形成,以减少过敏反应。
毒理学评估
染发过程中班德罗夫斯基碱及其副产物的形成引起了毒理学方面的关注。 科学研究正在进行,以评估班德罗夫斯基碱的反应性和毒理学潜力,尤其是在不含偶联剂的指甲花纹身墨水中使用时 。
共晶体的开发
研究人员已经研究了班德罗夫斯基碱在克霉唑(一种抗真菌剂)存在下自发形成的现象。 这导致了共晶体水合物的开发,这是一种新的染发剂配方的潜在成分 。
染料合成与化学
班德罗夫斯基碱是偶氮染料合成的前体。 研究重点是PPD及其衍生物的氧化转化过程,以了解反应途径并改进染料合成方法 。
氧气传感技术
据报道,班德罗夫斯基碱是可逆氧气传感应用中的一个组成部分。 这是基于它在特定反应时间和条件下形成的原理,可以用于设计氧气传感器 。
未来方向
作用机制
Target of Action
Bandrowski’s base, an oxidized trimer of p-phenylenediamine (PPD), is primarily used in the hair dye industry . It reacts preferentially with modifiers during the hair coloring process .
Mode of Action
Bandrowski’s base is formed during the coloring process by the coupling of p-phenylenediamine (PPD) in the presence of an oxidizing agent under alkaline conditions . The formation of Bandrowski’s base is promoted by a higher pH value (i.e., >9.0) .
Biochemical Pathways
The formation of Bandrowski’s base involves the oxidation of p-phenylenediamine (PPD). This process is part of the complex chemical reactions that occur during hair coloration . The rate-controlling step involves electrophilic attack by protonated benzoquinone di-imine on neutral p-phenylenediamine .
Pharmacokinetics
It is known that the compound is formed in situ during the hair dyeing process and reacts with the hair fibers .
Result of Action
The primary result of Bandrowski’s base action is the change in hair color. It reacts with modifiers to form colored compounds, which gradually rise during the hair dyeing process . It’s important to note that some hair dyes can cause allergic reactions or sensitization, resulting in skin irritation and hair loss .
Action Environment
The formation and action of Bandrowski’s base are influenced by environmental factors such as pH and the presence of an oxidizing agent. A higher pH value promotes the formation of Bandrowski’s base . Additionally, the presence of other compounds, such as the antifungal/antidandruff agent clotrimazole, can lead to the formation of a cocrystal, potentially leading to new commercially important formulations .
属性
IUPAC Name |
3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZEUXMWDXPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044031 | |
| Record name | Bandrowski's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20048-27-5 | |
| Record name | Bandrowski's base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20048-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bandrowski's base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020048275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bandrowski's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-(2,5-DIAMINO-2,5-CYCLOHEXADIENE-1,4-DIYLIDENE)BIS-1,4-BENZENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZRE89T3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bandrowski's base (BB)?
A1: Bandrowski's base (BB) is a trimeric oxidation product of p-phenylenediamine (PPD). [, ] It is a complex organic molecule with a characteristic orange-red to purple color and a high molar extinction coefficient. []
Q2: What is the molecular formula and weight of Bandrowski's base?
A2: Bandrowski's base has the molecular formula C18H18N6 and a molecular weight of 318.38 g/mol. []
Q3: How is Bandrowski's base formed?
A3: BB is formed through the oxidation of p-phenylenediamine (PPD). This oxidation can occur through various pathways, including autoxidation in the presence of air, enzymatic oxidation by enzymes like laccase, or chemical oxidation using oxidizing agents like hydrogen peroxide. [, , ]
Q4: What is the structure of Bandrowski's base?
A4: BB has a trimeric structure with a central cyclohexadiene ring linked to two p-phenylenediamine units via imine bonds. [, ] The molecule possesses a high degree of conjugation, contributing to its color. []
Q5: How does Bandrowski's base interact with proteins?
A6: Research shows that BB primarily reacts with cysteine residues in peptides and proteins. [] This interaction is thought to be responsible for its allergenic properties, as it can form hapten-protein conjugates that trigger immune responses. [, ]
Q6: Is Bandrowski's base the primary colorant in hair dyes containing p-phenylenediamine?
A7: Contrary to earlier assumptions, studies suggest that BB is not the main colorant in hair dyed with PPD. [] This conclusion is based on the low levels of BB detected in solvent extracts of dyed hair. []
Q7: Why is Bandrowski's base considered a potent allergen?
A8: BB is classified as an extreme sensitizer, meaning it can readily trigger allergic contact dermatitis in susceptible individuals. [] This is attributed to its ability to bind to skin proteins, forming hapten-protein complexes recognized by the immune system as foreign. [, , ]
Q8: How does the sensitizing potency of Bandrowski's base compare to p-phenylenediamine?
A9: BB is considered a more potent sensitizer than PPD. Studies using the murine local lymph node assay (LLNA) have shown that BB elicits sensitization at much lower concentrations than PPD. []
Q9: Can Bandrowski's base elicit T-cell responses?
A11: Yes, BB can activate T-cells, particularly in individuals with PPD allergy. [] Studies have shown that T-cells from PPD-allergic patients proliferate when exposed to BB. [, ]
Q10: How is Bandrowski's base detected and quantified?
A10: Several analytical techniques are used to identify and quantify BB, including:
- High-performance liquid chromatography (HPLC): This method is used to separate BB from other components in a mixture and quantify its concentration. [, ]
- Thin-layer chromatography (TLC): This technique is helpful for the qualitative analysis of BB and its separation from other compounds. []
- Mass spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique allows for the identification and structural characterization of BB and its derivatives. []
Q11: What in vitro models are used to study Bandrowski's base's effects?
A11: Researchers use various in vitro models to investigate the immunological and toxicological effects of BB, including:
- Human Cell Line Activation Test (h-CLAT): This test employs human cell lines to assess the skin sensitization potential of chemicals, including BB. []
- Dendritic cell-T-cell co-culture: This model helps investigate the activation of T-cells by BB and the role of dendritic cells in the process. [, ]
- Keratinocyte-THP-1 cell co-culture: This model, employing human keratinocytes and THP-1 cells (a surrogate for dendritic cells), is used to assess the sensitizing potential of BB and other chemicals. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


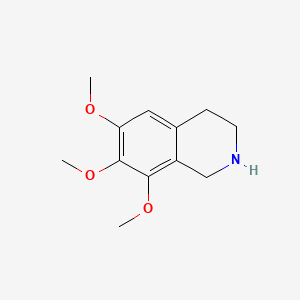
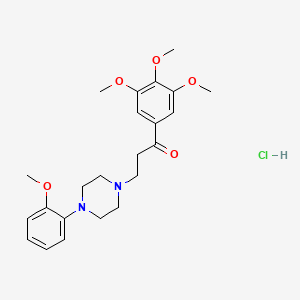
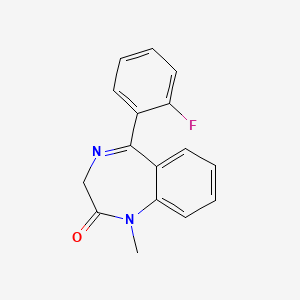
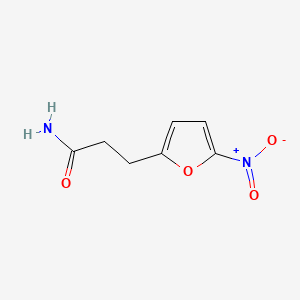
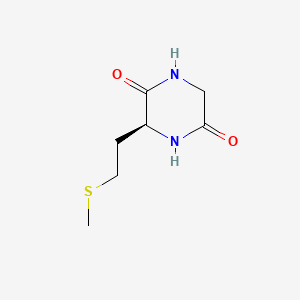

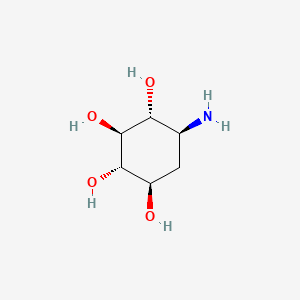
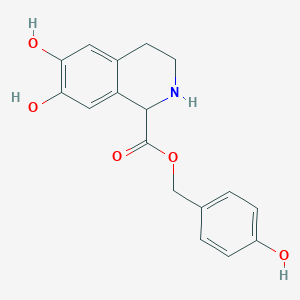

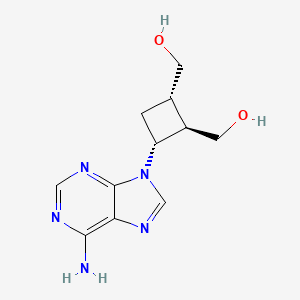

![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)
